molecular formula C9H13IN4O B13317725 1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide

Cat. No.: B13317725
M. Wt: 320.13 g/mol
InChI Key: FFJZGGWZZZWWNT-UHFFFAOYSA-N
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Description

1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a synthetic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . The cyclopentane ring can be introduced through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine substituent can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving pyrazole derivatives.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The iodine substituent can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is unique due to the presence of both the iodine substituent and the cyclopentane ring. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13IN4O

Molecular Weight

320.13 g/mol

IUPAC Name

1-amino-3-(4-iodopyrazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C9H13IN4O/c10-6-4-13-14(5-6)7-1-2-9(12,3-7)8(11)15/h4-5,7H,1-3,12H2,(H2,11,15)

InChI Key

FFJZGGWZZZWWNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=C(C=N2)I)(C(=O)N)N

Origin of Product

United States

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